molecular formula C17H16BrN5O B2902107 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-21-0

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2902107
CAS No.: 900013-21-0
M. Wt: 386.253
InChI Key: NUGXOWULABMAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.

    Introduction of the Amino Group: The amino group at the 5-position can be introduced through a nucleophilic substitution reaction.

    Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide as the reagent.

    Bromination and Methylation: The 4-bromo-3-methylphenyl group is introduced through bromination and methylation reactions on the phenyl ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be modified to create a wide range of derivatives with different properties.

Biology

In biological research, 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes or receptors makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The amino and carboxamide groups can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1-benzyl-1H-1,2,3-triazole-4-carboxamide share a similar triazole core but differ in their substituents.

    Benzylated Triazoles: Compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole have a benzyl group attached to the triazole ring but lack the amino and carboxamide groups.

Uniqueness

What sets 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups. The presence of the amino, benzyl, bromo, methyl, and carboxamide groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-11-9-13(7-8-14(11)18)20-17(24)15-16(19)23(22-21-15)10-12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGXOWULABMAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.